![molecular formula C20H23N7O2 B2983369 N-(1-(5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基)吡咯烷-3-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 CAS No. 1396864-71-3](/img/structure/B2983369.png)
N-(1-(5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基)吡咯烷-3-基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗分枝杆菌活性
已合成并评估含有 1,2,4-恶二唑部分的化合物对结核分枝杆菌的抗分枝杆菌活性。这些化合物包括用 1,2,4-恶二唑-5-酮和 1,2,4-恶二唑-5-硫酮取代的吡啶和吡嗪衍生物,表现出不同程度的效力,其中一些活性明显高于标准药物吡嗪酰胺。这表明它们作为治疗结核病的新型治疗剂的潜力 (Gezginci, Martin, & Franzblau, 1998)。
抗菌活性
合成带有吡咯烷酮结构的新衍生物(包括 1,2,4-恶二唑环)已证明对金黄色葡萄球菌、单核细胞增生李斯特菌、大肠杆菌和铜绿假单胞菌等各种细菌菌株具有显着的抗菌活性。这些发现突出了这些化合物在开发新型抗菌剂中的潜力 (Balandis et al., 2019)。
合成和生物学预测
研究还集中在合成含有 1,2,4-恶二唑环的多环体系,由于其预测的生物活性而受到关注。一锅缩合法已被用于创建新型双环体系,表明了一种简化的开发具有潜在治疗应用的化合物的途径 (Kharchenko, Detistov, & Orlov, 2008)。
抗癌和抗炎剂
已合成与查询化学结构相似的化合物,并评估了它们的抗癌和抗炎特性。值得注意的是,一系列新型吡唑并嘧啶衍生物表现出显着的抗癌和抗 5-脂氧合酶活性,为进一步研究其治疗潜力提供了基础 (Rahmouni et al., 2016)。
属性
IUPAC Name |
N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-12-22-20(29-26-12)13-6-7-17(21-10-13)27-9-8-14(11-27)23-19(28)18-15-4-2-3-5-16(15)24-25-18/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNWBUQDBOVKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=NNC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。